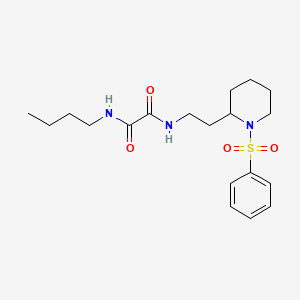

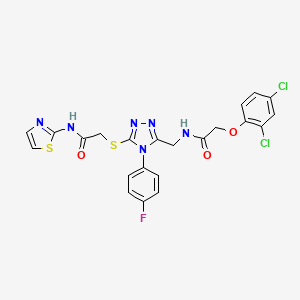

3-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of furan-based compounds like 3-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide often involves the use of furan platform chemicals (FPCs) directly available from biomass . A mixture of Lewis acids (ZrCl4/ZnI2) can act as a catalyst, yielding interesting products .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a furan ring, a bromine atom, and a benzamide group. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis

The chemical reactivity of furan-based compounds is a subject of interest in scientific research . Furan platform chemicals (FPCs) can be economically synthesized from biomass, and there are a variety of methods for the synthesis of chiral furans .Scientific Research Applications

Synthesis and Molecular Modification

A foundational aspect of the research on compounds like 3-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide is their synthesis and the exploration of their potential for molecular modification. Studies demonstrate efficient methods for synthesizing 2-bromo-3-aroyl-benzo[b]furans from accessible precursors, highlighting the utility of the 2-bromo group as a versatile handle for further chemical transformations, including palladium-mediated couplings and direct nucleophilic substitutions. This allows access to a wide range of 2-substituted-3-aroyl-benzo[b]furans, showing the compound's flexibility in chemical synthesis and potential for producing derivatives with various biological and pharmacological activities (Gill et al., 2008).

Excited-State Intramolecular Proton and Charge Transfer

Further research delves into the modification of molecular structure to regulate excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT) characteristics. This is crucial for applications in fluorescence sensing and imaging. By extending the furan heterocycle and introducing a diethylamino group, researchers have successfully modulated the absorption and emission spectra and the excited-state dynamic behaviors of these compounds. This work indicates the potential of such modifications to improve molecular properties for developing fluorescent probes and organic radiation scintillators (Jianhui Han et al., 2018).

Domino Synthesis of Functionalized Molecules

The exploration of clean and efficient synthesis methods for functionalized molecules is another area of interest. For instance, the domino synthesis of new functionalized benzofuro[2,3-c]pyridines from 2-hydroxychalcones, α-bromo ketones, and ammonium acetate in a one-pot operation demonstrates the innovative approaches being taken to construct complex molecular architectures. This process efficiently forms furan and pyridine ring moieties, showcasing the compound's utility in the creation of tricyclic systems with potential applications in materials science and pharmaceutical development (Rao et al., 2014).

Future Directions

Furan-based compounds like 3-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide have potential applications in various fields, including the development of new pharmaceuticals and bioactive compounds . The future research directions could involve exploring these potential applications and optimizing the synthesis process .

Properties

IUPAC Name |

3-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO3/c14-11-3-1-2-9(6-11)13(17)15-7-12(16)10-4-5-18-8-10/h1-6,8,12,16H,7H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIPIKACUZHKLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2825875.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2825877.png)

![3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide](/img/structure/B2825881.png)

![N-(2-methoxyphenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2825882.png)

![(2Z)-6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2825883.png)

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2825889.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2825894.png)

![5-((4-Isopropylphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2825895.png)

![5-Oxo-5-(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)pentanoic acid](/img/structure/B2825896.png)